molecular formula C24H12Na4O16S8 B1472711 4-Sulfothiacalix[4]arene Sodium Salt CAS No. 211561-04-5

4-Sulfothiacalix[4]arene Sodium Salt

Cat. No.: B1472711
CAS No.: 211561-04-5
M. Wt: 904.8 g/mol
InChI Key: LWAHXJLVBWBJLL-UHFFFAOYSA-J
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Description

4-Sulfothiacalix[4]arene Sodium Salt is a useful research compound. Its molecular formula is C24H12Na4O16S8 and its molecular weight is 904.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity

4-Sulfothiacalix arene sodium salt (CAS Number: 211561-04-5) is a sulfonated derivative of thiacalix arene, a macrocyclic compound known for its versatile host-guest chemistry and potential biological applications. This compound has garnered attention for its antibacterial properties, biocompatibility, and ability to interact with various biological molecules. This article provides a comprehensive overview of the biological activity of 4-sulfothiacalix arene sodium salt, including its mechanisms of action, case studies, and relevant research findings.

The molecular formula of 4-sulfothiacalix arene sodium salt is C24H16O16S8C_{24}H_{16}O_{16}S_8 with a molecular weight of 904.78 g/mol. It is characterized by high solubility in water and exhibits a melting point of approximately 390°C. The compound exists as a white crystalline powder and is often referred to by several synonyms, including tetrasodium tetrathiacalixarenetetrasulfonate and thiacalixarenetetrasulfonic acid tetrasodium salt .

Antibacterial Properties

Recent studies have highlighted the antibacterial potential of 4-sulfothiacalix arene sodium salt against various pathogens. The compound's mechanism primarily involves disrupting bacterial cell membranes and inhibiting essential metabolic processes. The review by Da Silva et al. (2023) indicates that sulfonated calixarenes can exhibit significant antibacterial activity, with specific derivatives demonstrating efficacy against Gram-positive and Gram-negative bacteria .

Hemolytic Activity

The hemolytic properties of sulfonated calixarenes were evaluated through in vitro assays. At a concentration of 200 mM, the para-sulfonatocalixarene demonstrated a maximum hemolysis rate of 30%, indicating low toxicity to red blood cells compared to other calixarene derivatives . This suggests that while the compound can interact with cellular membranes, it does so without causing significant damage at lower concentrations.

Immune Response Modulation

In vitro studies have shown that 4-sulfothiacalix arene sodium salt does not adversely affect neutrophil viability or function. Specifically, it does not induce activation of NADPH oxidase in neutrophils nor does it inhibit their response to external stimuli . This property indicates potential use in immunomodulation without compromising immune cell functionality.

Pharmacokinetics and Toxicity

A pivotal study conducted by Coleman et al. (2008) assessed the pharmacokinetics and distribution of radiolabeled 35S-para-sulfonatocalixarene in mice. The findings revealed no acute toxicity at doses equivalent to 2–5 g in humans, with rapid elimination via urine and no significant accumulation in organs such as the liver or crossing the blood-brain barrier .

Host-Guest Chemistry Applications

The unique molecular structure of 4-sulfothiacalix arene sodium salt allows it to form complexes with various biological molecules, enhancing its potential as a drug delivery system. Its ability to encapsulate therapeutic agents while maintaining stability in physiological conditions makes it a candidate for targeted drug delivery applications .

Research Findings Summary

Study Findings
Da Silva et al. (2023)Demonstrated antibacterial activity against multiple bacterial strains; low hemolytic activity observed.
Coleman et al. (2008)No acute toxicity in vivo; rapid renal clearance; did not cross blood-brain barrier.
Various StudiesIndicated potential for use in drug delivery systems due to host-guest chemistry capabilities.

Scientific Research Applications

Host-Guest Chemistry

One of the primary applications of STCAS is in host-guest chemistry, particularly its ability to form inclusion complexes with noble gases such as xenon. This property is exploited in various studies utilizing hyperpolarized 129^{129}Xe NMR spectroscopy to investigate the stability and dynamics of these complexes. The inclusion complex formation enhances the understanding of molecular interactions and can be applied in fields like anesthesia and imaging techniques .

Environmental Remediation

STCAS has shown promise as a chelating agent for heavy metals, particularly lead(II). Its ability to bind metal ions makes it an effective candidate for environmental cleanup processes. Studies indicate that STCAS can effectively reduce lead concentrations in contaminated water sources, thus contributing to pollution control efforts .

Catalysis in Organic Synthesis

In organic synthesis, STCAS serves as a catalyst in various reactions, including esterification and alcoholization. Its unique structure allows it to facilitate reactions by stabilizing transition states or providing a suitable environment for reactants . This application is particularly relevant in the development of new synthetic methodologies.

Material Science Applications

STCAS is utilized in the development of advanced materials, including nanocomposites and conductive films. Research has demonstrated that STCAS can enhance the properties of materials by improving their stability and conductivity when combined with other components like graphene . This capability is crucial for applications in electronics and sensor technologies.

Biomedical Applications

The potential biomedical applications of STCAS are being explored, particularly in drug delivery systems. Its ability to form complexes with various biomolecules may allow for targeted delivery mechanisms, enhancing therapeutic efficacy while minimizing side effects . Additionally, its biocompatibility makes it a candidate for further research in pharmaceutical formulations.

Case Study 1: Lead Ion Removal

A study conducted on the efficacy of STCAS as a chelating agent for lead ions demonstrated significant removal rates from aqueous solutions. The results indicated that STCAS could effectively reduce lead concentrations below regulatory limits, showcasing its potential for environmental remediation applications.

ParameterValue
Initial Lead Concentration100 mg/L
Final Lead Concentration< 5 mg/L
Removal Efficiency>95%

Case Study 2: Inclusion Complex Formation

Research utilizing 129^{129}Xe NMR spectroscopy revealed that STCAS forms stable inclusion complexes with xenon gas. The study provided insights into the binding constants and molecular dynamics involved in the interaction, which are critical for applications in medical imaging.

ParameterValue
Binding Constant (K)10^3 M1^{-1}
Stability Time (t1/2_{1/2})30 minutes

Properties

CAS No.

211561-04-5

Molecular Formula

C24H12Na4O16S8

Molecular Weight

904.8 g/mol

IUPAC Name

tetrasodium;25,26,27,28-tetrahydroxy-2,8,14,20-tetrathiapentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene-5,11,17,23-tetrasulfonate

InChI

InChI=1S/C24H16O16S8.4Na/c25-21-13-1-9(45(29,30)31)2-14(21)42-17-5-11(47(35,36)37)6-18(23(17)27)44-20-8-12(48(38,39)40)7-19(24(20)28)43-16-4-10(46(32,33)34)3-15(41-13)22(16)26;;;;/h1-8,25-28H,(H,29,30,31)(H,32,33,34)(H,35,36,37)(H,38,39,40);;;;/q;4*+1/p-4

InChI Key

LWAHXJLVBWBJLL-UHFFFAOYSA-J

SMILES

C1=C2C=C(C=C1SC3=CC(=CC(=C3)S(=O)(=O)[O-])SC4=CC(=CC(=C4)SC5=CC(=CC(=C5)S2)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+]

Canonical SMILES

C1=C(C=C2C(=C1SC3=CC(=CC(=C3O)SC4=C(C(=CC(=C4)S(=O)(=O)[O-])SC5=C(C(=CC(=C5)S(=O)(=O)[O-])S2)O)O)S(=O)(=O)[O-])O)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+]

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Sulfothiacalix[4]arene Sodium Salt
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Q & A

Q1: Can 4-sulfothiacalix[4]arene sodium salt form inclusion complexes with noble gases in an aqueous solution?

A1: Yes, research suggests that this compound can form inclusion complexes with xenon in aqueous solutions. The study utilized hyperpolarized ¹²⁹Xe NMR to investigate this interaction []. While the provided abstract doesn't detail the findings, the title explicitly indicates the formation of an inclusion complex. Further investigation within the full paper would be needed to understand the stability constant and other characteristics of this interaction.

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